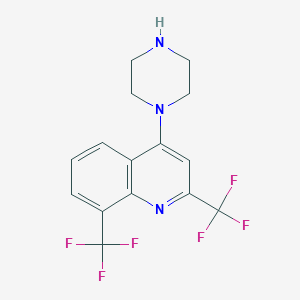

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline

Description

Structural Classification within Quinoline Derivatives

This compound occupies a distinctive position within the broader classification of quinoline derivatives, representing a multi-substituted heterocyclic system that incorporates both electron-withdrawing trifluoromethyl groups and a nitrogen-containing piperazine ring system. Quinoline derivatives constitute a privileged structural class in medicinal chemistry, with the basic quinoline framework being an aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring. The compound under investigation belongs specifically to the category of 2,4,8-trisubstituted quinolines, where the substitution pattern significantly influences both the electronic properties and biological activity profile of the molecule.

The quinoline scaffold has been recognized as a privileged structure from which derivatives are built that are useful in various pharmaceutical fields, with more than 200 biologically active quinoline alkaloids having been identified in nature. The structural motif is present in many drugs used for the treatment of various diseases, particularly as antimalarial agents, and derivatives have been extensively studied as potential antibacterial, antifungal, antimycobacterial, antiviral, antiprotozoal, antimalarial, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelmintic and cardioprotective agents. Within this vast family of quinoline derivatives, this compound represents a sophisticated example of structure-based drug design principles.

The specific substitution pattern observed in this compound creates a unique electronic environment within the quinoline core. The presence of trifluoromethyl groups at positions 2 and 8 introduces significant electron-withdrawing effects that alter the electron density distribution throughout the aromatic system. Simultaneously, the piperazine moiety at position 4 provides a basic nitrogen center that can participate in hydrogen bonding interactions and serve as a site for further structural modifications. This combination of electronic effects creates a molecular architecture that is distinct from simpler quinoline derivatives and positions the compound within a specialized subset of quinoline-based pharmaceutical intermediates.

Historical Context of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl groups into organic compounds has emerged as a crucial strategy in modern pharmaceutical chemistry, with the historical development of trifluoromethylation methodologies representing a significant advancement in synthetic organic chemistry. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by Friedlieb Lehmann in 1927, establishing the foundational understanding of how fluorinated substituents could influence pharmacological properties. Early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, utilizing antimony fluoride-based reactions to convert benzotrichloride derivatives into trifluoromethyl-containing compounds.

The strategic importance of trifluoromethyl-substituted heterocycles became increasingly apparent throughout the twentieth century as pharmaceutical researchers recognized the unique properties conferred by these substituents. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, fipronil, fluazinam, penthiopyrad, picoxystrobin, fluridone, norflurazon, sorafenib, and triflurazin. The presence of trifluoromethyl groups typically enhances metabolic stability, improves lipophilicity, and can significantly alter binding affinity to biological targets.

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds has been actively pursued in academic research, with particular emphasis on developing methodologies that can efficiently introduce these groups into heterocyclic systems. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper catalysis. More recent advances have included the development of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent, first reported by Ingo Ruppert in 1984 and subsequently developed by Prakash and Olah for nucleophilic trifluoromethylation of carbonyl compounds.

Recent advances in the direct synthesis of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives have provided new pathways for accessing complex trifluoromethylated compounds. These methodologies have notable merits of easy availability and handling, relative stability and safety, and high reactivity compared to other trifluoromethyl-containing building blocks. The cascade annulation reactions of trifluoromethyl-containing synthons with suitable coupling partners have emerged as powerful tools for constructing trifluoromethyl-substituted heterocycles, providing access to compounds such as this compound.

Significance of Piperazine Moieties in Medicinal Chemistry

The piperazine structural motif represents one of the most versatile and widely utilized heterocyclic systems in contemporary medicinal chemistry, with its unique structural features contributing to enhanced pharmacological properties across diverse therapeutic areas. Piperazine moiety consists of a cyclic molecule containing two nitrogen atoms in positions 1 and 4, as well as four carbon atoms, creating a six-membered ring system with significant conformational flexibility. The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases.

The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity. The piperazine scaffold has been recognized as a privileged structure in drug discovery and is widely distributed in biologically active compounds employed in several different therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications.

The nitrogen-4 position of piperazine can be used as a basic amine, while the nitrogen-1 position can easily introduce hydrogen bond acceptors and hydrophobic groups through connections to other heterocyclic systems without necessitating the addition of a stereocenter. This dual functionality provides medicinal chemists with exceptional flexibility in designing compounds with specific pharmacological profiles. The piperazine core has two primary nitrogen atoms which contribute to improvements in pharmacokinetic features of drug candidates because of their appropriate acid dissociation constant values.

These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing a crucial role in bioavailability. Maintaining a balance between pharmacodynamic and pharmacokinetic profiles of drug-like molecules is an important factor in designing and developing new drugs, thus one of the goals in the drug discovery process is to design molecules with high affinity for their targets and appropriate physicochemical properties. For this purpose, the characteristics of the piperazine template make this molecular subunit a useful and well-positioned system in the rational design of drugs.

| Chemical Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₃F₆N₃ | Contains 6 fluorine atoms contributing to unique properties |

| Molecular Weight | 349.274 g/mol | Moderate molecular weight suitable for drug-like properties |

| Chemical Abstracts Service Number | 401567-76-8 | Unique identifier for regulatory and research purposes |

| MDL Number | MFCD07700226 | Database reference for chemical structure |

| Storage Temperature | Ambient | Indicates chemical stability under normal conditions |

Properties

IUPAC Name |

4-piperazin-1-yl-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3/c16-14(17,18)10-3-1-2-9-11(24-6-4-22-5-7-24)8-12(15(19,20)21)23-13(9)10/h1-3,8,22H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGQWBMOCOHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469867 | |

| Record name | 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-76-8 | |

| Record name | 4-(1-Piperazinyl)-2,8-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Formation

The synthesis begins with 4-bromo-2,8-bis(trifluoromethyl)quinoline (CAS 401567-76-8), which undergoes a Suzuki-Miyaura coupling with vinylboronate esters. Key conditions include:

- Catalyst : Pd(PPh₃)₂Cl₂ (2.5 mol%)

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Toluene/aqueous KOH (8:1 v/v)

- Temperature : Reflux (110°C)

- Yield : 82%.

This step generates 2,8-bis(trifluoromethyl)-4-vinylquinoline, a critical intermediate for subsequent functionalization. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst to enhance reactivity between organic and aqueous phases.

Sharpless Asymmetric Dihydroxylation

The vinylquinoline intermediate undergoes Sharpless asymmetric dihydroxylation to introduce chirality:

- Reagents : AD-mix α or β (containing K₂OsO₂(OH)₄, chiral ligands, and oxidants)

- Solvent : tert-Butanol/water (1:1)

- Temperature : 0°C

- Outcome : Produces (R)- or (S)-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]ethane-1,2-diol with enantiomeric excess (ee) >97%.

| Entry | AD-Mix | ee (%) | Yield (%) |

|---|---|---|---|

| 1 | α | 97 | 78 |

| 2 | β | 96 | 75 |

Epoxidation and Piperazine Ring-Opening

The diol intermediate is cyclized to an epoxide using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), followed by regioselective SN2 ring-opening with piperazine:

- Epoxidation :

- Ring-Opening :

The final product is isolated as the hydrochloride salt (CAS 1170789-64-6) after acid treatment.

Alternative Halogen Substitution Strategies

Tosyloxy and Trifluorooxy Derivatives

Replacing the bromo group with more reactive leaving groups improves coupling efficiency:

- 4-Tosyloxyquinoline : Reacts with vinylstannane under Stille conditions (Pd(PPh₃)₄, DMF) to yield 82% vinylquinoline.

- 4-Trifluorooxyquinoline : Demonstrates 60% higher reactivity than bromo derivatives in Suzuki couplings.

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromoquinoline | Pd(PPh₃)₂Cl₂ | 75 |

| 4-Tosyloxyquinoline | Pd(PPh₃)₄ | 82 |

| 4-Trifluorooxyquinoline | PdCl₂(dppf) | 85 |

Table 2 : Comparative yields using alternative leaving groups.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,8-bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is C₁₅H₁₃F₆N₃. Its structure features a quinoline core substituted with trifluoromethyl groups and a piperazine moiety, which enhances its biological activity and solubility in various solvents.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. A significant body of research indicates that quinoline derivatives exhibit promising antibacterial and antitubercular properties. For instance, derivatives based on the quinoline scaffold have shown enhanced activity against Mycobacterium tuberculosis compared to traditional antibiotics like rifampicin and isoniazid .

Case Study: Antitubercular Properties

A study conducted by Eswaran et al. synthesized various quinoline hydrazone derivatives that included the this compound structure. These compounds demonstrated superior antitubercular activity when tested against multiple strains of Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments for tuberculosis .

Antimalarial Activity

Another prominent application of this compound is in the treatment of malaria. The compound has been linked to enhanced antimalarial activity due to its structural similarities with established antimalarial drugs like mefloquine.

Case Study: Mefloquine Analogues

Research has shown that modifications to the piperazine and quinoline moieties can yield compounds with potent activity against Plasmodium falciparum. For instance, derivatives connected by aliphatic polyamines exhibited significant in vitro antimalarial activity against both sensitive and resistant strains of P. falciparum .

Anticancer Properties

The anticancer potential of this compound has also been explored. Quinoline-based compounds have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Lines

In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Data Summary Table

Mechanism of Action

The mechanism of action of 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2,8-Bis(trifluoromethyl)quinoline: Lacks the piperazine ring, resulting in different biological activity.

4-(Piperazin-1-yl)quinoline: Does not have trifluoromethyl groups, affecting its electron-withdrawing properties.

2,8-Dimethyl-4-(piperazin-1-yl)quinoline: Substitutes methyl groups for trifluoromethyl groups, altering its chemical reactivity and biological effects.

Uniqueness

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is unique due to the combination of trifluoromethyl groups and a piperazine ring on the quinoline core. This combination imparts distinct electronic properties and potential for diverse biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimalarial research. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a quinoline backbone with two trifluoromethyl groups and a piperazine moiety, which contributes to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against the Zika virus (ZIKV). Research indicates that specific derivatives exhibit significant inhibitory effects on ZIKV replication:

- Key Findings :

Table 1: Antiviral Activity Against ZIKV

| Compound | EC50 (μM) | Comparison to Mefloquine |

|---|---|---|

| 3a | 0.8 | 5x more potent |

| 4 | 0.8 | 5x more potent |

Antimalarial Activity

The compound also shows promise as an antimalarial agent. Its structural similarities to other known antimalarials suggest potential efficacy against Plasmodium falciparum:

- Mechanism of Action : The presence of the trifluoromethyl group enhances the compound's ability to interact with heme, a critical component in the malaria parasite's lifecycle .

- Comparative Studies : Compounds structurally similar to this quinoline have demonstrated high potency against both chloroquine-sensitive and resistant strains of P. falciparum .

Table 2: Antimalarial Potency

| Compound | Activity Level | Notes |

|---|---|---|

| Bisquinoline derivatives | High | Effective against resistant strains |

| Mefloquine | Moderate | Established antimalarial |

Cytotoxicity Studies

Cytotoxicity assessments reveal that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from this quinoline structure have shown cytotoxic activity against various tumor cell lines including HeLa and CaCo-2:

- Cytotoxicity Data :

Table 3: Cytotoxicity Against Tumor Cell Lines

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HeLa | 5.0 | Derivative A |

| CaCo-2 | 10.0 | Derivative B |

| C6 (rat glial) | 15.0 | Derivative C |

Case Studies

A study focusing on the synthesis and evaluation of various derivatives of this compound emphasized its potential for further development in drug discovery. The research team reported enhanced activity of modified structures compared to the parent compound, suggesting avenues for optimization in both antiviral and antimalarial contexts .

Q & A

Q. What are the common synthetic routes for 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline and its derivatives?

The synthesis typically involves functionalizing the 4-position of a 2,8-bis(trifluoromethyl)quinoline scaffold. A key intermediate is 2,8-bis(trifluoromethyl)-4-chloroquinoline, prepared via bromination (using POBr₃ at 75–150°C) followed by lithiation and quenching with electrophiles like DMF to yield an aldehyde . Displacement of the 4-chloro group with piperazine or other amines in polar aprotic solvents (e.g., N-methylpyrrolidinone) at elevated temperatures (80–120°C) generates derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/isopropanol .

Q. How is the purity of this compound derivatives assessed in pharmaceutical research?

Purity is evaluated using HPLC (≥98% by area normalization), supported by spectroscopic methods (¹H/¹³C NMR, FT-IR). For crystalline derivatives, X-ray powder diffraction (XRPD) confirms phase homogeneity, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability and polymorphism. Impurity profiling may involve LC-MS, referencing pharmacopeial standards like (R*,R*)-(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol hydrochloride .

Q. What structural modifications enhance the antimalarial activity of 2,8-Bis(trifluoromethyl)quinoline derivatives?

Modifications at the 4-position with nitrogen-containing heterocycles (e.g., piperazine, morpholine) improve potency by increasing solubility and target engagement. For example, replacing the 4-chloro group with a piperazinyl moiety enhances bioavailability and reduces cytotoxicity compared to mefloquine (a piperidine analog). Trifluoromethyl groups confer metabolic stability by resisting oxidative degradation .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and packing of 2,8-Bis(trifluoromethyl)quinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals that the quinoline core adopts an L-shaped conformation, with the piperazinyl group nearly orthogonal to the aromatic plane. Crystal packing is stabilized by C–H⋯π (2.8–3.0 Å) and π⋯π stacking interactions (3.5–3.7 Å interplanar distances), which influence solubility and mechanical stability. ORTEP-3 visualizes thermal ellipsoids, aiding in disorder modeling for high-Z′ structures .

Q. What methodological challenges arise in resolving contradictory bioactivity data for 2,8-Bis(trifluoromethyl)quinoline analogs?

Discrepancies between in vitro and in vivo efficacy often stem from enantiomeric differences (e.g., mefloquine’s (R,S)-isomer exhibits neurotoxicity absent in (S,R)-forms) or pharmacokinetic variability. Rigorous chiral separation (e.g., chiral HPLC) and enantiomer-specific activity assays are critical. Additionally, metabolic profiling (e.g., CYP450 inhibition assays) clarifies off-target effects .

Q. How can computational methods predict the impact of fluorinated groups on the physicochemical properties of quinoline-based compounds?

Density functional theory (DFT) calculations (B3LYP/6-31G*) show that trifluoromethyl groups increase lipophilicity (logP ≈ 4.5) and electron-withdrawing effects (Hammett σₚ ≈ 0.54), enhancing membrane permeability and resistance to enzymatic degradation. Molecular dynamics simulations correlate these properties with improved blood-brain barrier penetration, explaining CNS side effects in mefloquine analogs .

Q. What advanced catalytic strategies are employed in the benzylic oxidation of (aryl)(heteroaryl)methanes for synthesizing 2,8-Bis(trifluoromethyl)quinoline intermediates?

Traditional lithiation (n-BuLi, –78°C) followed by CO₂ quenching is being replaced by base metal (e.g., MnO₂)-catalyzed oxidation using molecular oxygen. This approach avoids cryogenic conditions and improves atom economy (yield >85% vs. 70% for lithiation). Mechanistic studies suggest a radical pathway involving superoxide intermediates .

Q. How do C–H⋯π and π⋯π interactions influence the solid-state packing and stability of 2,8-Bis(trifluoromethyl)quinoline derivatives?

These interactions create supramolecular chains or layers, reducing free volume and enhancing crystal density (1.45–1.55 g/cm³). This packing reduces hygroscopicity, critical for formulation stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% for C–H⋯π), guiding co-crystal design to modulate dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.